3-[(4-Ethenylphenyl)methyl]oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Ethenylphenyl)methyl]oxolan-2-one is an organic compound with the molecular formula C12H12O2 It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Ethenylphenyl)methyl]oxolan-2-one typically involves the reaction of 4-ethenylbenzyl alcohol with oxalyl chloride to form the corresponding oxalate ester. This intermediate is then cyclized under acidic conditions to yield the desired oxolane derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Ethenylphenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-[(4-Ethenylphenyl)methyl]oxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Ethenylphenyl)methyl]oxolan-2-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Ethylphenyl)methyl]oxolan-2-one
- 3-[(4-Methylphenyl)methyl]oxolan-2-one
- 3-[(4-Propylphenyl)methyl]oxolan-2-one
Uniqueness
3-[(4-Ethenylphenyl)methyl]oxolan-2-one is unique due to its ethenyl group, which imparts distinct chemical reactivity and potential applications. This structural feature differentiates it from other similar compounds and contributes to its versatility in various research and industrial contexts.
Properties
CAS No. |
876156-34-2 |
---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-[(4-ethenylphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C13H14O2/c1-2-10-3-5-11(6-4-10)9-12-7-8-15-13(12)14/h2-6,12H,1,7-9H2 |
InChI Key |
GECHIQHIXHHBOE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CC2CCOC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.